5-Fluoro-1H-pyrazolo[4,3-B]pyridine
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Description
“5-Fluoro-1H-pyrazolo[4,3-B]pyridine” is a chemical compound with the molecular formula C6H4FN3 . It is a key intermediate in the synthesis of various pharmaceutical compounds .
Synthesis Analysis
The synthesis of “5-Fluoro-1H-pyrazolo[4,3-B]pyridine” has been reported in several studies. For instance, a new approach for the synthesis of this compound was developed from 2-chloro-5-fluoronicotinic acid, a commercially available material, in an overall yield of 48.3% . Another study reported the N-1 benzylation of a precursor compound to afford "5-Fluoro-1H-pyrazolo[4,3-B]pyridine" .
Molecular Structure Analysis
The molecular structure of “5-Fluoro-1H-pyrazolo[4,3-B]pyridine” has been confirmed by various spectroscopic techniques such as 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography . The InChI key of the compound is HNOJSDJMLDYOIK-UHFFFAOYSA-N .
Chemical Reactions Analysis
The chemical reactions involving “5-Fluoro-1H-pyrazolo[4,3-B]pyridine” are complex and can be influenced by various factors. For instance, the regioselectivity of the reaction can be controlled using the dimethylamino leaving group .
Physical And Chemical Properties Analysis
“5-Fluoro-1H-pyrazolo[4,3-B]pyridine” has a molecular weight of 137.11 g/mol . It has a topological polar surface area of 41.6 Ų and a complexity of 130 . The compound has one hydrogen bond donor and three hydrogen bond acceptors .
Scientific Research Applications
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- Application : 1H-Pyrazolo[3,4-b]pyridines have been used in various biomedical applications due to their structural similarity with purine bases adenine and guanine .
- Method : The compounds are synthesized from both a preformed pyrazole or pyridine .
- Results : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
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- Application : Pyrazolo[3,4-b]pyridine derivatives have been used as TRK inhibitors .
- Method : Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized .
- Results : Among them, compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .
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- Application : Pyrazolo[3,4-b]pyridine derivatives have been used as inhibitors of tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells. Their continuous activation and overexpression can cause cancer .
- Method : Based on scaffold hopping and computer-aided drug design, pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their activities to inhibit TRKA .
- Results : Compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .
properties
IUPAC Name |
5-fluoro-1H-pyrazolo[4,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3/c7-6-2-1-4-5(9-6)3-8-10-4/h1-3H,(H,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYNYHHABUSSHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NN=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901288123 |
Source
|
Record name | 1H-Pyrazolo[4,3-b]pyridine, 5-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901288123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1H-pyrazolo[4,3-B]pyridine | |
CAS RN |
1260670-02-7 |
Source
|
Record name | 1H-Pyrazolo[4,3-b]pyridine, 5-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260670-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazolo[4,3-b]pyridine, 5-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901288123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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